molecular formula C7H8BrNS B8718145 2-Bromo-4-(methylthio)aniline

2-Bromo-4-(methylthio)aniline

Cat. No. B8718145
M. Wt: 218.12 g/mol
InChI Key: TXGINMOAZHDYBI-UHFFFAOYSA-N
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Patent
US07718667B2

Procedure details

To a solution containing 1.0 mL (8.0 mmol) of 4-(methylthio)aniline in 40 mL of a 3:1 solution mixture of acetonitrile/carbon tetrachloride was added 1.6 g (8.8 mmol) of N-bromosuccinimide. The reaction mixture was heated to reflux for 30 min, then cooled to ambient temperature and concentrated in vacuo. To the residue was added 100 mL of ethyl acetate and the organic solution was washed sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous brine (100 mL each), dried over sodium sulfate, filtered and evaporated in vacuo to yield a viscous oil. The crude material was purified by flash chromatography on a Biotage Horizon® system (silica gel, 0 to 30% ethyl acetate/hexanes gradient) to give the title compound. 1H NMR (CDCl3): δ 7.45 (s, 1H), 7.15 (dd, J=8.3, 2.0 Hz, 1H), 6.72 (d, 8.5 Hz, 1H), 4.08 (bs, NH2), 2.44 (s, 3H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
acetonitrile carbon tetrachloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[Br:10]N1C(=O)CCC1=O>C(#N)C.C(Cl)(Cl)(Cl)Cl>[Br:10][C:8]1[CH:9]=[C:3]([S:2][CH3:1])[CH:4]=[CH:5][C:6]=1[NH2:7] |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CSC1=CC=C(N)C=C1
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
acetonitrile carbon tetrachloride
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N.C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added 100 mL of ethyl acetate
WASH
Type
WASH
Details
the organic solution was washed sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous brine (100 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a viscous oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on a Biotage Horizon® system (silica gel, 0 to 30% ethyl acetate/hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N)C=CC(=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.